REACTION_SMILES
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[Cl:30][CH2:31][Cl:32].[K+:24].[K+:25].[O-:26][C:27]([O-:28])=[O:29].[O:1]1[CH:2]([c:6]2[n:7][c:8]([CH3:12])[cH:9][cH:10][cH:11]2)[O:3][CH2:4][CH2:5]1.[OH:13][O:14][C:15]([c:16]1[cH:17][c:18]([Cl:19])[cH:20][cH:21][cH:22]1)=[O:23]>>[O:1]1[CH:2]([c:6]2[n+:7]([O-:13])[c:8]([CH3:12])[cH:9][cH:10][cH:11]2)[O:3][CH2:4][CH2:5]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cccc(C2OCCO2)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(OO)c1cccc(Cl)c1
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Name
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Type
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product
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Smiles
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Cc1cccc(C2OCCO2)[n+]1[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |